![molecular formula C19H20Br2N2 B13882147 2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole](/img/structure/B13882147.png)
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their extensive applications in organic electronics, photonics, and as intermediates in the synthesis of various organic compounds . This particular compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the carbazole ring, and a 1-methylpiperidin-4-yl)methyl group at the 9 position.
Méthodes De Préparation
Analyse Des Réactions Chimiques
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Applications De Recherche Scientifique
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photovoltaics: The compound is used in the development of organic solar cells as a hole-transport material.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole involves its interaction with molecular targets in organic electronic devices. The compound’s electron-rich carbazole core facilitates efficient charge transport, while the bromine atoms and the piperidine group enhance its solubility and processability . In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors .
Comparaison Avec Des Composés Similaires
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole can be compared with other carbazole derivatives such as:
2,7-Dibromo-9H-carbazole: Similar in structure but lacks the piperidine group, making it less soluble and less versatile in certain applications.
3,6-Dibromo-9H-carbazole: Another brominated carbazole derivative with bromine atoms at different positions, leading to different electronic properties.
9-Phenylcarbazole: A carbazole derivative with a phenyl group at the 9 position, used in similar applications but with different solubility and electronic characteristics.
The uniqueness of this compound lies in its combination of bromine atoms and the piperidine group, which provides a balance of electronic properties and solubility .
Propriétés
Formule moléculaire |
C19H20Br2N2 |
|---|---|
Poids moléculaire |
436.2 g/mol |
Nom IUPAC |
2,7-dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole |
InChI |
InChI=1S/C19H20Br2N2/c1-22-8-6-13(7-9-22)12-23-18-10-14(20)2-4-16(18)17-5-3-15(21)11-19(17)23/h2-5,10-11,13H,6-9,12H2,1H3 |
Clé InChI |
BLXYBJVRTBRAII-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


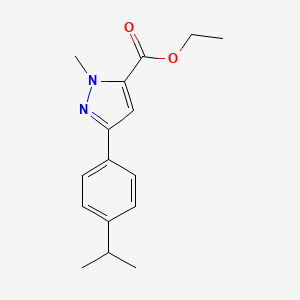

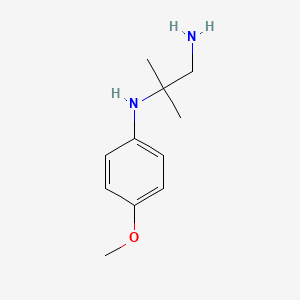

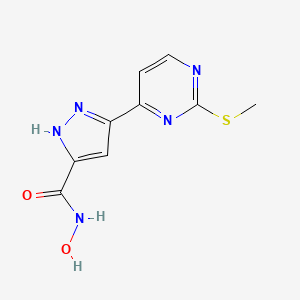
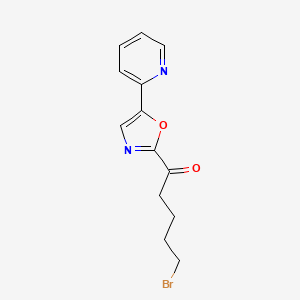
![Methyl 2-[(4-piperidinylacetyl)amino]benzoate](/img/structure/B13882102.png)
![3-Ethoxy-3-[4-[(3-nitrophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13882104.png)
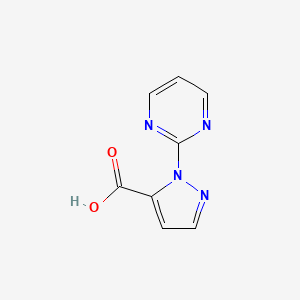
![[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)
![Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate](/img/structure/B13882131.png)
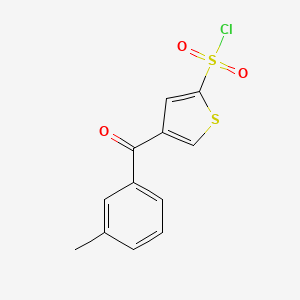
![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)
![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
